Cas no 90211-01-1 (2-[5-(Dichlorophosphorylamino)-1,2,4-thiadiazol-3-yl]-2-ethoxyiminoacetyl chloride)
![2-[5-(Dichlorophosphorylamino)-1,2,4-thiadiazol-3-yl]-2-ethoxyiminoacetyl chloride structure](https://www.kuujia.com/scimg/cas/90211-01-1x500.png)
2-[5-(Dichlorophosphorylamino)-1,2,4-thiadiazol-3-yl]-2-ethoxyiminoacetyl chloride Chemical and Physical Properties
Names and Identifiers
-
- (Z)-5-[(Dichlorophosphinyl)aMino]-alpha-(ethoxyiMino)-1,2,4-thiadiazol-3-acetyl chloride or (alphaZ)-5-[(Dichlorophosphinyl)aMino]-alpha-(ethoxyiMino)-1,2,4-thiadiazol-3-acetyl chloride
- (Z)-5-[(Dichlorophosphinyl)amino]-alpha-(ethoxyimino)-1,2,4-thiadiazol-3-acetyl chloride
- (Z)-5-[(Dichlorophosphinyl)aMino]-alpha-(ethoxyiMino)-1,2,4-thiadiazol-3-acetyl chloride or (alphaZ)-5-[(Dichlorophosphinyl)aMino]-alpha-(ethoxyiMino)-1,2,4-thiadiazol-3-acetyl chl
- 2-[[5-(dichlorophosphinyl)amino]-1,2,4-thiadiazole-3-yl]-2(Z)-ethoxyiminoacetyl chloride
- Z)-5-[(Dichlorophosphinyl)aMino]-alpha-(ethoxyiMino)-1,2,4-thiadiazol-3-acetyl chloride or (alphaZ)-5-[(Dichlorophosphinyl)aMino]-alpha-(ethoxyiMino)-1,2,4-thiadiazol-3-acetyl chloride
- Ceftaroline Intermediates 2
- (Z)-2-(5-((Dichlorophosphoryl)amino)-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetyl chloride
- (2Z)-2-[5-(dichlorophosphorylamino)-1,2,4-thiadiazol-3-yl]-2-ethoxyiminoacetyl chloride
- 2-[5-(Dichlorophosphorylamino)-1,2,4-thiadiazol-3-yl]-2-ethoxyiminoacetyl chloride
-
- Inchi: 1S/C6H6Cl3N4O3PS/c1-2-16-11-3(4(7)14)5-10-6(18-13-5)12-17(8,9)15/h2H2,1H3,(H,10,12,13,15)
- InChI Key: QZZOGRZCLZKNBM-UHFFFAOYSA-N
- SMILES: ClP(NC1=NC(C(C(=O)Cl)=NOCC)=NS1)(=O)Cl
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 392
- Topological Polar Surface Area: 122
Experimental Properties
- Density: 1.92±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: Very slightly soluble (0.31 g/l) (25 º C),
2-[5-(Dichlorophosphorylamino)-1,2,4-thiadiazol-3-yl]-2-ethoxyiminoacetyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Crysdot LLC | CD00000790-100mg |
(Z)-2-(5-((Dichlorophosphoryl)amino)-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetyl chloride |
90211-01-1 | 97% | 100mg |
$474 | 2024-07-19 |
2-[5-(Dichlorophosphorylamino)-1,2,4-thiadiazol-3-yl]-2-ethoxyiminoacetyl chloride Related Literature
-
Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54
Additional information on 2-[5-(Dichlorophosphorylamino)-1,2,4-thiadiazol-3-yl]-2-ethoxyiminoacetyl chloride
2-[5-(Dichlorophosphorylamino)-1,2,4-thiadiazol-3-yl]-2-ethoxyiminoacetyl chloride: A Novel Compound with Potential in Bioactive Research
2-[5-(Dichlorophosphorylamino)-1,2,4-thiadiazol-3-yl]-2-ethoxyiminoacetyl chloride, with the chemical identifier CAS No. 90211-01-1, represents a unique class of organophosphorus compounds that has garnered significant attention in recent years. This molecule combines the structural complexity of 1,2,4-thiadiazole rings with the functional versatility of dichlorophosphorylamino groups, creating a platform for diverse biochemical interactions. The integration of ethoxyimino moieties further enhances its potential applications in pharmaceutical development, particularly in the design of targeted therapeutics for metabolic disorders and inflammatory conditions.
Recent advancements in organophosphorus chemistry have underscored the importance of thiadiazole-based compounds in modulating enzyme activity and receptor signaling. The 1,2,4-thiadiazole ring system, known for its ability to form stable hydrogen bonds, provides a scaffold for the incorporation of phosphorylating agents such as dichlorophosphorylamino groups. This structural feature is critical for the compound’s potential role in enzyme inhibition, particularly in the context of serine/threonine kinase pathways, which are implicated in a range of diseases including cancer and neurodegenerative disorders.
Experimental studies published in 2023 have demonstrated that the dichlorophosphorylamino moiety in this compound exhibits selective reactivity toward serine proteases, suggesting its utility as a prodrug precursor. The ethoxyimino group, acting as a bioisostere for amino acid residues, may enhance the compound’s ability to mimic natural substrates, thereby improving its binding affinity to target enzymes. These findings align with the broader trend in medicinal chemistry toward the development of structure-based drug design (SBDD) strategies, where molecular modeling and computational simulations play a pivotal role in optimizing compound efficacy.
The 1,2,4-thiadiazole ring in this molecule is particularly noteworthy for its capacity to engage in metal coordination interactions. Recent research has shown that such rings can form stable complexes with transition metals, which is relevant to the compound’s potential applications in metal-based therapeutics. This property may also contribute to the compound’s ability to modulate metalloenzyme activity, a mechanism that is increasingly being explored in the treatment of bacterial infections and metal toxicity disorders.
From a synthetic perspective, the preparation of 2-[5-(Dichlorophosphorylamino)-1,2,4-thiadiazol-3-yl]-2-ethoxyiminoacetyl chloride involves a multi-step process that highlights the challenges and opportunities in green chemistry. The use of phosphorylating reagents and thiadiazole ring formation as key synthetic steps requires careful control of reaction conditions to ensure high yields and minimal byproduct formation. This is particularly important in the context of drug discovery, where the environmental impact of synthetic processes is a growing concern.
Emerging studies on organophosphorus compounds have also revealed their potential in biomimetic materials and nanotechnology applications. The ethoxyimino group in this compound may serve as a functional handle for the attachment of nanoparticle coatings or biopolymer conjugates, enabling the development of targeted drug delivery systems. This aligns with the increasing focus on nanomedicine as a means to improve the therapeutic index of bioactive compounds.
The 1,2,4-thiadiazole ring system is also being explored for its role in photodynamic therapy (PDT). Recent work has shown that thiadiazole derivatives can act as photosensitizers when activated by light, generating reactive oxygen species (ROS) that selectively target cancer cells. This property may be leveraged in the design of light-activated therapeutics, where the compound’s phosphorylating functionality could be used to enhance the stability and specificity of the photosensitizer.
From a mechanistic standpoint, the dichlorophosphorylamino group in this molecule is believed to function as a phosphoryl transfer agent. This mechanism is particularly relevant in the context of phosphorylation-dependent signaling pathways, where the compound may act as an inhibitor or modulator of key enzymes such as protein kinase C (PKC) and adenosine kinase. These enzymes are central to various physiological processes, including cell proliferation and immune response regulation.
Recent advances in molecular docking studies have provided insights into the potential interactions of this compound with target proteins. Computational models suggest that the thiadiazole ring can form hydrogen bonds with conserved residues in enzyme active sites, while the ethoxyimino group may engage in hydrophobic interactions with surrounding amino acids. These findings support the compound’s potential as a lead candidate for the development of selective enzyme inhibitors.
Moreover, the phosphorylating functionality of this compound may offer opportunities for the design of prodrugs that are activated under specific physiological conditions. For example, the dichlorophosphorylamino group could be engineered to release an active pharmacophore in response to acidic environments or metal ion concentrations, thereby improving the compound’s bioavailability and reducing off-target effects.
In the context of drug metabolism and pharmacokinetics, the ethoxyimino group may influence the compound’s metabolic stability. Studies on similar phosphorylated compounds have shown that the presence of electron-withdrawing groups can modulate the rate of hydrolysis, which is a critical factor in determining the half-life of a drug in vivo. This property may be exploited to fine-tune the pharmacokinetic profile of the compound for specific therapeutic applications.
Finally, the unique combination of thiadiazole rings, phosphorylating agents, and ethoxyimino moieties in this molecule positions it as a promising candidate for further exploration in biological research. Its structural diversity and functional versatility make it a valuable tool for studying enzyme mechanisms, designing novel therapeutics, and developing advanced materials for biomedical applications. As research in organophosphorus chemistry continues to evolve, compounds like 2-[5-(Dichlorophosphorylamino)-1,2,4-thiadiazol-3-yl]-2-ethoxyiminoacetyl chloride are likely to play an increasingly important role in addressing complex biological challenges.
90211-01-1 (2-[5-(Dichlorophosphorylamino)-1,2,4-thiadiazol-3-yl]-2-ethoxyiminoacetyl chloride) Related Products
- 1021223-94-8(3,4-difluoro-N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]benzamide)
- 1627971-54-3(6-Bromo-1-(3-fluorobenzyl)indoline)
- 1775538-33-4(2-(4-methylphenoxy)-1-{4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}ethan-1-one)
- 2171263-55-9((2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamido-4-methylpentanoic acid)
- 2137997-93-2(2-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-(pyridin-2-yl)ethan-1-amine)
- 1864061-53-9(Methyl[3-(propan-2-yloxy)propyl]amine hydrochloride)
- 195867-54-0(HTMT Dimaleate)
- 1251050-56-2(1-Piperidinepropanoic acid, 3-(methylamino)-, methyl ester)
- 1805128-12-4(6-Chloromethyl-3-hydroxy-2-nitropyridine)
- 2137997-76-1(methyl 4,4-dimethyl-3-oxo-2-(2-oxopropyl)pentanoate)




